molecular formula C21H20ClN3O2 B2834281 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034534-00-2

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2834281
CAS No.: 2034534-00-2
M. Wt: 381.86
InChI Key: LCUOAFINTGIZBA-UHFFFAOYSA-N
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Description

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Piperidine Moiety: This step involves the acylation of piperidine with 2-(2-chlorophenyl)acetyl chloride under basic conditions.

    Coupling of the Two Fragments: The final step involves coupling the piperidine derivative with the quinazolinone core, often using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinazolinone core.

    Reduction: Reduced derivatives, potentially altering the piperidine ring.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.

Uniqueness

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to the specific combination of the quinazolinone core and the piperidine moiety with a chlorophenyl group. This unique structure may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

3-[1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c22-18-9-3-1-6-15(18)12-20(26)24-11-5-7-16(13-24)25-14-23-19-10-4-2-8-17(19)21(25)27/h1-4,6,8-10,14,16H,5,7,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUOAFINTGIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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